Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate
CAS No.: 1823389-42-9
Cat. No.: VC5077131
Molecular Formula: C12H19N3O3
Molecular Weight: 253.302
* For research use only. Not for human or veterinary use.
![Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate - 1823389-42-9](/images/structure/VC5077131.png)
Specification
CAS No. | 1823389-42-9 |
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Molecular Formula | C12H19N3O3 |
Molecular Weight | 253.302 |
IUPAC Name | tert-butyl 7-hydroxy-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
Standard InChI | InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-6-9-4-5-13-15(9)8-10(16)7-14/h4-5,10,16H,6-8H2,1-3H3 |
Standard InChI Key | JXWHEDYCAWSYQE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)O |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a] diazepine-5(6H)-carboxylate, reflects its bicyclic architecture, which combines a pyrazole ring fused to a seven-membered diazepine ring. Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 1823389-42-9 , 1823809-12-6 | |
Molecular Formula | C₁₂H₁₉N₃O₃ , C₁₂H₁₉N₃O₂ | |
Molecular Weight | 253.3 g/mol , 237.3 g/mol | |
Purity | ≥95% (batch-dependent) |
Discrepancies in molecular formula and CAS number across sources suggest potential typographical errors or batch-specific variations. The structure’s defining features include:
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A pyrazolo[1,5-a] diazepine core, which confers rigidity and hydrogen-bonding capability.
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A tert-butoxycarbonyl (Boc) group at position 5, enhancing solubility and stability during synthetic manipulations .
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A hydroxyl group at position 7, enabling further functionalization via esterification or alkylation .
Spectroscopic characterization, as detailed in related diazepine derivatives, reveals distinct NMR signals:
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¹H NMR: Protons adjacent to the hydroxyl group (H7) resonate as multiplet signals at 4.89–5.17 ppm, while H6 protons appear at 3.16–3.50 ppm .
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IR Spectroscopy: Stretching vibrations for the hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups confirm functional group presence .
Synthetic Methodologies
Patent-Based Synthesis (CN107235982B)
A six-step synthesis route, patented in 2017, begins with 1,1-dimethoxypropan-2-one and proceeds via cyclocondensation, hydrolysis, and Boc protection :
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Cyclocondensation: Reaction with hydrazine derivatives forms the pyrazole ring.
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Diazepine Formation: Intramolecular cyclization in formic acid yields the diazepine core.
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Hydroxylation: Oxidation or hydrolysis introduces the hydroxyl group at position 7.
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Boc Protection: Tert-butyl dicarbonate reacts with the amine intermediate to install the Boc group.
Physicochemical Properties
Limited experimental data are available, but predictions and analog comparisons suggest:
Property | Value | Source |
---|---|---|
Melting Point | 55–57°C (analog ) | |
Boiling Point | 438.1±40.0°C (predicted) | |
Density | 1.24±0.1 g/cm³ (predicted) | |
logP | 1.8 (estimated) | Calculated |
The Boc group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
Applications remain exploratory, but structural analogs feature in:
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Pharmaceutical Intermediates: Diazepine derivatives exhibit anxiolytic and anticonvulsant activity .
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Chemical Biology: The Boc group facilitates peptide coupling in probe synthesis .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step routes necessitate optimization for industrial-scale production.
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Data Gaps: Experimental physicochemical and pharmacological data are sparse.
Future research should prioritize:
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Derivatization Studies: Exploring substitutions at positions 5 and 7 to enhance bioactivity.
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Process Optimization: Catalytic methods to improve yield and reduce waste.
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